ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield dihydrochromene derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of photoactive materials and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other chromene derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid: Contains a propanoic acid moiety instead of an ethyl ester group.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Contains difluoro substituents and a different chromene substitution pattern.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C16H18O5 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H18O5/c1-5-19-14(17)8-20-13-7-6-12-9(2)10(3)16(18)21-15(12)11(13)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
URKOZPPGJOTDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Origin of Product |
United States |
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